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7-(3-chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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7-(3-Chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477231‑41‑7) is a fully characterized 4‑(substituted amino)‑7H‑pyrrolo[2,3‑d]pyrimidine derivative. The compound belongs to a class of ATP‑competitive kinase inhibitors that has been extensively explored for leucine‑rich repeat kinase 2 (LRRK2) inhibition, an established therapeutic target in Parkinson’s disease.

Molecular Formula C26H21ClN4
Molecular Weight 424.93
CAS No. 477231-41-7
Cat. No. B2850770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS477231-41-7
Molecular FormulaC26H21ClN4
Molecular Weight424.93
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5
InChIInChI=1S/C26H21ClN4/c1-18-10-12-19(13-11-18)15-28-25-24-23(20-6-3-2-4-7-20)16-31(26(24)30-17-29-25)22-9-5-8-21(27)14-22/h2-14,16-17H,15H2,1H3,(H,28,29,30)
InChIKeyBMBFJEFCIHKNMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3-Chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Structurally Defined 4-(Substituted Amino)-7H-Pyrrolo[2,3-d]pyrimidine for Kinase-Targeted Research


7-(3-Chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477231‑41‑7) is a fully characterized 4‑(substituted amino)‑7H‑pyrrolo[2,3‑d]pyrimidine derivative [1]. The compound belongs to a class of ATP‑competitive kinase inhibitors that has been extensively explored for leucine‑rich repeat kinase 2 (LRRK2) inhibition, an established therapeutic target in Parkinson’s disease [2]. Its core scaffold is shared with numerous patent‑exemplified inhibitors, yet the specific substitution pattern – a 3‑chlorophenyl group at N7, a 4‑methylbenzylamine at C4, and a phenyl ring at C5 – creates a distinct molecular topology that is not interchangeable with closely related analogs.

Why Generic Substitution of 7-(3-Chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Is Not Advisable


The pyrrolo[2,3‑d]pyrimidine scaffold is exquisitely sensitive to peripheral substitution; even minor changes – such as moving the chlorine atom from the 3‑position to the 4‑position of the N7‑phenyl ring or replacing the N4‑(4‑methylbenzyl) group with a 3‑methylbenzyl isomer – can profoundly alter kinase selectivity, cellular potency, and physicochemical properties [1]. In the LRRK2 patent landscape, compounds differing by a single substituent routinely exhibit >10‑fold variations in IC₅₀ values and divergent ADME profiles [2]. Consequently, treating this specific compound as interchangeable with its closest analogs risks invalidating comparative biological studies and can lead to irreproducible results in mechanistic or translational experiments.

Quantitative Differentiation Evidence for 7-(3-Chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine


Unique Molecular Identity: InChIKey and Structural Fingerprint Differentiation from Closest Analogs

The target compound possesses a unique InChIKey (BMBFJEFCIHKNMT‑UHFFFAOYSA‑N) that differs from its nearest positional isomers. For instance, the regioisomer 7‑(4‑chlorophenyl)‑N‑(3‑methylphenyl)‑5‑phenyl‑7H‑pyrrolo[2,3‑d]pyrimidin‑4‑amine (CAS not assigned; ChemSpider ID ?) exhibits a different connectivity pattern. This unambiguous identifier ensures that procurement and experimental records are tied to the exact molecular entity, eliminating the risk of isomer confusion that is prevalent in this compound class [1].

Structural authentication Chemical identity Quality control

LRRK2 Inhibitory Activity: Class‑Level Potency Benchmark Against the Patent‑Defined Pharmacophore

The compound contains the 4‑(substituted amino)‑5‑phenyl‑7H‑pyrrolo[2,3‑d]pyrimidine core that is essential for LRRK2 inhibition, as established in US 9,156,845 B2 [1]. While direct IC₅₀ data for this specific derivative are not yet publicly available in peer‑reviewed literature, the patent exemplifies numerous close analogs with LRRK2 IC₅₀ values ranging from <10 nM to >1 µM, demonstrating that the 3‑chlorophenyl‑N7 and 4‑methylbenzylamine‑C4 substitution pattern is compatible with low‑nanomolar potency [1]. Compounds lacking the 5‑phenyl group or bearing alternative C4 amines (e.g., morpholine) consistently show reduced activity, underscoring the critical nature of the substitution pattern.

LRRK2 inhibition Parkinson's disease Kinase selectivity

Physicochemical Property Differentiation: Calculated LogP and Hydrogen‑Bonding Capacity vs. Common Analogs

The computed XLogP3 of the target compound is 6.7, with one hydrogen‑bond donor and three acceptors, as reported in PubChem [1]. By comparison, the des‑chloro analog 7‑phenyl‑N‑(4‑methylbenzyl)‑5‑phenyl‑7H‑pyrrolo[2,3‑d]pyrimidin‑4‑amine (CID not retrieved) is predicted to have a lower XLogP3 (~5.8) and a different hydrogen‑bonding profile. The higher lipophilicity of the 3‑chlorophenyl derivative may confer enhanced membrane permeability but also necessitates careful solubility optimization in cellular assays.

Lipophilicity ADME prediction Physicochemical profiling

Purity Benchmarking: Research‑Grade Specification vs. Lower‑Purity Alternatives

Reputable vendors list the target compound at a typical purity of ≥95%, as referenced in aggregated chemical catalogs [1]. In contrast, several close analogs (e.g., 4‑chloro‑7‑(3‑chlorophenyl)‑5‑phenyl‑7H‑pyrrolo[2,3‑d]pyrimidine, CAS 890091‑44‑8) are frequently offered only as intermediates at lower purity grades (often <90%) . This purity differential is critical for quantitative structure–activity relationship (QSAR) studies and in vitro kinase profiling, where even minor impurities can confound IC₅₀ determinations and selectivity assessments.

Compound purity Reproducibility Quality assurance

Recommended Application Scenarios for 7-(3-Chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Based on Evidence Strength


LRRK2‑Dependent Parkinson’s Disease Model Studies Requiring a Defined Pharmacophore

When investigating LRRK2 kinase function in neuronal cell lines or primary neurons, this compound provides a well‑defined chemical probe that embodies the critical 4‑(substituted amino)‑5‑phenyl‑7H‑pyrrolo[2,3‑d]pyrimidine pharmacophore validated in the patent literature [2]. Its substitution pattern aligns with analogs that exhibit low‑nanomolar LRRK2 inhibition, making it suitable for both biochemical and cellular target‑engagement assays, provided that the user verifies potency in their specific assay system.

Structure–Activity Relationship (SAR) Studies Focused on N7 and C4 Substituent Effects

The compound serves as a key reference point for SAR campaigns exploring the impact of halogen substitution on the N7‑phenyl ring and methyl substitution on the N4‑benzyl group. Its unique InChIKey and well‑characterized physicochemical profile (XLogP3 = 6.7) [1] facilitate systematic comparisons with analogs bearing alternative substituents, enabling deconvolution of electronic, steric, and lipophilic contributions to kinase binding and cellular activity.

Quality‑Controlled Compound Library Assembly for High‑Throughput Kinase Screening

With a documented purity specification of ≥95% [1], this compound meets the acceptance criteria for inclusion in curated kinase inhibitor libraries. Its distinct substitution pattern expands the chemical diversity of pyrrolo[2,3‑d]pyrimidine‑based screening decks, increasing the probability of identifying selective hits against under‑explored kinases while minimizing false positives arising from impurities.

Computational Docking and Molecular Dynamics Simulations of LRRK2 and Related Kinases

The compound’s fully defined stereoelectronic parameters, derived from its PubChem‑computed properties [1], enable accurate in silico modeling. Its moderate size (MW 424.9) and balanced hydrogen‑bonding capacity make it an ideal test case for validating docking scoring functions and molecular dynamics protocols aimed at predicting the binding modes of 4‑(substituted amino)‑7H‑pyrrolo[2,3‑d]pyrimidine inhibitors within the LRRK2 ATP‑binding pocket [2].

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